

# The Indazole Scaffold: A Comparative Analysis of Structure-Activity Relationships in Substituted Derivatives

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## Compound of Interest

Compound Name: *3-Bromo-6-methyl-5-nitro-1H-indazole*

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The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of indazole derivatives, with a focus on nitro, bromo, and methyl substituted analogs, to infer the potential bioactivity of **3-Bromo-6-methyl-5-nitro-1H-indazole**. While direct experimental data for this specific molecule is limited in the public domain, analysis of structurally related compounds provides valuable insights into its likely biological profile.

## Comparative Biological Activities of Substituted Indazoles

The biological activity of indazole derivatives is significantly influenced by the nature and position of substituents on the bicyclic ring system. Modifications at the C3, C5, and C6 positions, in particular, have been shown to modulate potency and selectivity against various biological targets, including protein kinases, parasitic enzymes, and cancer cell lines.

## Anticancer and Kinase Inhibition Activity

Many indazole derivatives have been developed as potent anticancer agents, often functioning as inhibitors of protein kinases that are crucial for cancer cell proliferation and survival.[2][4] The substitution pattern on the indazole ring plays a critical role in determining the kinase inhibitory profile.

For instance, a series of 1H-indazole derivatives have been evaluated for their epidermal growth factor receptor (EGFR) kinase activity. Compound 109, a 1H-indazole derivative, displayed strong potencies against EGFR T790M and EGFR kinases with IC<sub>50</sub> values of 5.3 and 8.3 nM, respectively.[3] Another study on 1H-indazol-3-amine derivatives identified compounds 89 and 90 as potent Bcr-Abl inhibitors, with compound 89 exhibiting an IC<sub>50</sub> of 0.014 μM against Bcr-AblWT.[3]

The presence of a nitro group, as in 5-nitro-1H-indazole derivatives, has been associated with various biological activities. While specific data on **3-bromo-6-methyl-5-nitro-1H-indazole** is unavailable, the electronic properties of the nitro group can significantly influence the molecule's interaction with target proteins.

Table 1: Anticancer and Kinase Inhibitory Activities of Selected Indazole Derivatives

Compound/Derivative	Substitution Pattern	Target/Cell Line	Activity (IC <sub>50</sub> )	Reference
Compound 109	1H-indazole derivative	EGFR T790M / EGFR	5.3 nM / 8.3 nM	[3]
Compound 89	1H-indazol-3-amine derivative	Bcr-AblWT	0.014 μM	[3]
Compound 2f	Indazole derivative	Various cancer cell lines	0.23–1.15 μM	[1][2]
Compound 60	1H-indazole-3-amine derivative	K562 cell line	5.15 μM	[5]
Entrectinib (127)	3-aminoindazole derivative	Anaplastic lymphoma kinase (ALK)	12 nM	[3]

## Antileishmanial and Antiparasitic Activity

Nitro-substituted indazoles have also shown promise as antileishmanial and antiparasitic agents. A study on 3-chloro-6-nitro-1H-indazole derivatives revealed their potential as antileishmanial candidates, with some compounds exhibiting significant activity against *Leishmania infantum*.<sup>[6]</sup> The mechanism of action for some antiparasitic indazoles involves the inhibition of essential parasite enzymes like trypanothione reductase (TR).<sup>[7][8]</sup>

The SAR of 2-benzyl-5-nitroindazolin-3-one derivatives against *Leishmania amazonensis* highlighted that hydrophilic fragments substituted at position 1 of the indazole ring can improve the selectivity profile.<sup>[9]</sup>

Table 2: Antileishmanial Activity of Selected Nitroindazole Derivatives

Compound/Derivative	Target Species	Activity (IC50)	Reference
3-chloro-6-nitro-1H-indazole derivatives	<i>Leishmania infantum</i>	Moderate to strong activity	[6]
2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetate	<i>Leishmania amazonensis</i> amastigotes	$0.46 \pm 0.01 \mu\text{M}$	[9]

## Experimental Protocols

### Antiproliferative Activity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as a measure of cell viability and proliferation.<sup>[10]</sup> [11]

Protocol:

- Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.<sup>[10]</sup>

- Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).[5][12]
- MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
- Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[10]
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. [11]
- Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[10]

## Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[12]

Protocol:

- Reaction Setup: Prepare a reaction mixture containing the purified kinase, a specific substrate, and the test compound at various concentrations in a kinase assay buffer.[12]
- Initiation: Start the kinase reaction by adding ATP and incubate at the optimal temperature for a defined period.[12]
- ATP Depletion: Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.[12]
- Signal Generation: Convert the produced ADP to ATP and generate a luminescent signal using the Kinase Detection Reagent.[12]
- Luminescence Measurement: Measure the luminescence using a plate reader. The signal intensity is proportional to the kinase activity.[12]

## Trypanothione Reductase (TR) Inhibition Assay

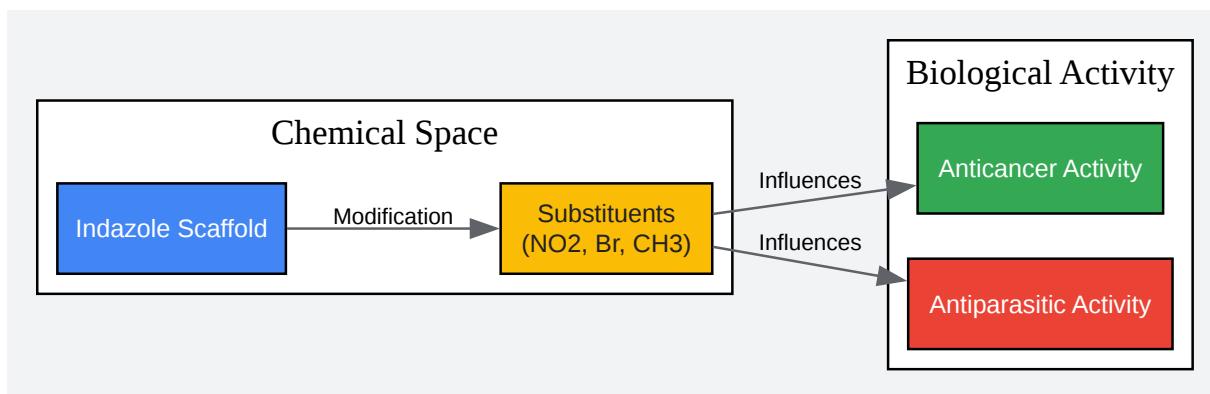
This enzymatic assay measures the inhibition of TR by monitoring the NADPH-dependent reduction of trypanothione disulfide (TS2).[\[7\]](#)[\[8\]](#)[\[13\]](#)[\[14\]](#)

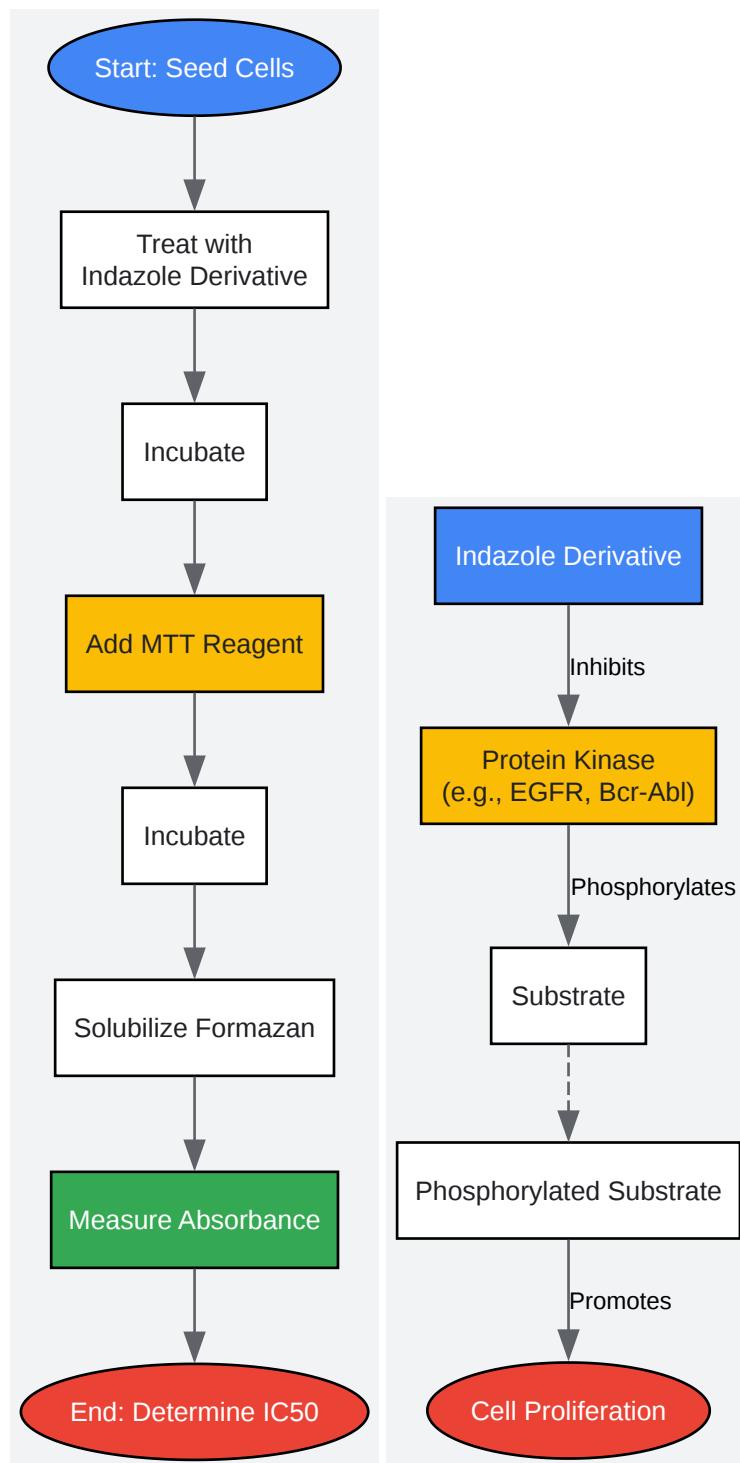
Protocol:

- Reaction Mixture: Prepare a reaction mixture containing recombinant TR, NADPH, TS2, and the test compound in an appropriate buffer (e.g., 50 mM HEPES, pH 7.4, containing 40 mM NaCl).[\[7\]](#)[\[8\]](#)[\[14\]](#)
- Initiation and Monitoring: Initiate the reaction by adding one of the components (e.g., NADPH) and monitor the decrease in absorbance at 340 nm, which corresponds to NADPH oxidation.[\[7\]](#)[\[8\]](#)
- Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition and IC<sub>50</sub> values for the test compounds.

## Visualizing Structure-Activity Relationships and Experimental Workflows

To better understand the relationships between chemical structure, experimental procedures, and biological outcomes, the following diagrams are provided.



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